molecular formula C19H16ClF3O5 B12087164 1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate CAS No. 88185-22-2

1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B12087164
CAS No.: 88185-22-2
M. Wt: 416.8 g/mol
InChI Key: DOLMSCQDFJTGQH-LLVKDONJSA-N
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Description

Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves multiple steps. One common method includes the esterification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with 2-ethoxy-1-methyl-2-oxoethanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Lactofen: Another benzoic acid derivative with similar structural features but different functional groups.

    Dicamba: A benzoic acid herbicide with a similar aromatic structure but different substituents.

Uniqueness

Benzoic acid, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

CAS No.

88185-22-2

Molecular Formula

C19H16ClF3O5

Molecular Weight

416.8 g/mol

IUPAC Name

[(2R)-1-ethoxy-1-oxopropan-2-yl] 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)12-5-4-6-14(9-12)28-16-8-7-13(10-15(16)20)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1

InChI Key

DOLMSCQDFJTGQH-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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